molecular formula C9H5ClN4 B8489857 3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No. B8489857
M. Wt: 204.61 g/mol
InChI Key: BOCZTHREUPEMTG-UHFFFAOYSA-N
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Patent
US08618121B2

Procedure details

A mixture of 9H-pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidin-4-ol (264 mg, 1.4 mmol) and triethylamine (750 μL) in 5 mL POCl3 was heated at 75° C. for 18 hours. Toluene was added to the cooled reaction mixture and the solvents were then removed in vacuo to give the title compound as a brown oil (290 mg). LC-MS (1) Rt 1.25 min; m/z (ES+) 205/207.
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][C:8]3[CH:13]=[N:12][CH:11]=[CH:10][C:9]=3[C:5]=2[C:4](O)=[N:3][CH:2]=1.C(N(CC)CC)C.C1(C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:31]>>[Cl:31][C:4]1[C:5]2[C:9]3[CH:10]=[CH:11][N:12]=[CH:13][C:8]=3[NH:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
264 mg
Type
reactant
Smiles
N1=CN=C(C2=C1NC1=C2C=CN=C1)O
Name
Quantity
750 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC1=C2C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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